molecular formula C9H7BrN2S B1481112 4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine CAS No. 2092495-71-9

4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine

Cat. No.: B1481112
CAS No.: 2092495-71-9
M. Wt: 255.14 g/mol
InChI Key: DQWIIJXLHIEPSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BTMP and its derivatives involves various chemical reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of BTMP is characterized by a pyrimidine ring with a bromine atom and a thiophen-3-ylmethyl group attached. Further structural analysis can be performed using techniques such as X-Ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of BTMP include a molecular weight of 255.14 g/mol. Other properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Electronic and Photophysical Properties

A study focused on the quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives for efficient charge transfer materials. The research aimed at tuning the electronic, photophysical, and charge transfer properties of these derivatives, potentially offering applications in electronic devices such as organic semiconductors and photovoltaic cells (Irfan, 2014).

Synthesis of Pyrimidine Derivatives

Another application involves the synthesis of pyrimidine derivatives bearing thiophene fragments, utilizing the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen reactions. This versatile method enables the creation of various substituted pyrimidines, highlighting the compound's role in synthetic chemistry and potential pharmaceutical applications (Verbitskiy et al., 2012).

Antitumor Activity

Research into 6-substituted pyrrolo[2,3-d]pyrimidine derivatives with a thiophenoyl side chain reveals significant antitumor activity. These compounds exhibit selective inhibition of cell proliferation in tumor cells expressing folate receptors or the proton-coupled folate transporter, showing promise for targeted cancer therapy (Wang et al., 2011).

Crystal Structure Analysis

The crystal structure of a related compound, (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile, has been elucidated, offering insights into the molecular geometry and potential interactions in solid state, which could inform the design of new materials and pharmaceuticals (Elgemeie et al., 2015).

Nonlinear Optical Materials

A comparative DFT/TDDFT and experimental study on thiopyrimidine derivatives, including their structural, electronic, and nonlinear optical properties, highlights the potential use of these compounds in nonlinear optics and optoelectronic applications (Hussain et al., 2020).

Future Directions

The future directions for BTMP and its derivatives could involve further exploration of their potential applications. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties , suggesting potential applications in the treatment of neurodegenerative diseases.

Properties

IUPAC Name

4-bromo-6-(thiophen-3-ylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWIIJXLHIEPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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